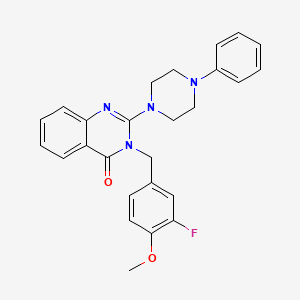
3-(3-fluoro-4-methoxybenzyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3-fluoro-4-methoxybenzyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one" is a derivative of quinazolin-4(3H)-one, which is a heterocyclic chemical compound featuring a quinazoline backbone with a ketone at the 4-position. Quinazolinone derivatives have been extensively studied due to their diverse pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and enzyme inhibition properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the use of microwave-assisted techniques, which provide a rapid and efficient method for compound generation. For instance, novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized using this technique and characterized by spectral analysis . Another approach for synthesizing quinazolinone derivatives, such as 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, involves the S-arylation method, which is noted for its simplicity and high conversion rates . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is typically confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), Fourier transform infrared spectroscopy (FTIR), and high-resolution mass spectrometry (HRMS) . Crystallographic analysis can also provide detailed insights into the molecular structure, as demonstrated by the crystal structure determination of a related compound .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions, including interactions with enzymes and substrates. For example, a 2-(4-Fluorophenyl)-quinazolin-4(3H)-one derivative has been shown to inhibit the enzyme tyrosinase, which is involved in melanin synthesis, indicating that these compounds can act as enzyme inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, can be significantly influenced by the presence of substituents. For instance, fluorine-substituted derivatives have been found to have improved solubility in water or PBS buffer systems . The introduction of specific functional groups can also affect the compound's pharmacological properties, as seen in the enhanced anti-inflammatory activity of fluorine-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Research has highlighted the synthesis and anti-inflammatory activity of fluorine-substituted quinazolinone derivatives. These compounds, developed through Michael addition reactions, exhibit enhanced solubility and significant potential in inhibiting NO secretion in LPS-induced models, suggesting promising anti-inflammatory properties (Sun et al., 2019).
Antimicrobial and Anticancer Potentials
A series of quinazolin-4(3H)-one derivatives has been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds demonstrated significant efficacy against various bacterial and fungal strains, as well as human colon cancer cell lines, highlighting their potential as therapeutic agents in treating infections and cancer (Deep et al., 2013).
Corrosion Inhibition
Quinazolin-4(3H)-one derivatives have also been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies reveal that such compounds are effective corrosion inhibitors, suggesting their applicability in the development of new inhibitor platforms for protecting metals against corrosion (Chen et al., 2021).
Radiopharmaceutical Applications
Derivatives of quinazolin-4(3H)-one have been explored for their potential in radioiodination and biodistribution studies, particularly for targeting tumor cells in mice. These compounds demonstrate stability and targeted uptake in tumor models, offering insights into their use as radiopharmaceutical agents (Al-Salahi et al., 2018).
Antioxidant Studies
Quinazolin derivatives have been synthesized and characterized for their antioxidant properties. Some compounds showed excellent scavenging capacity against free radicals, indicating their potential as antioxidants in pharmaceutical formulations (Al-azawi, 2016).
Eigenschaften
IUPAC Name |
3-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O2/c1-33-24-12-11-19(17-22(24)27)18-31-25(32)21-9-5-6-10-23(21)28-26(31)30-15-13-29(14-16-30)20-7-3-2-4-8-20/h2-12,17H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRYBLLKKMESHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluoro-4-methoxybenzyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-((4-bromophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2550090.png)
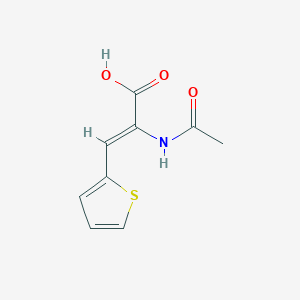
![N-(5-chloro-2,4-dimethoxyphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550092.png)
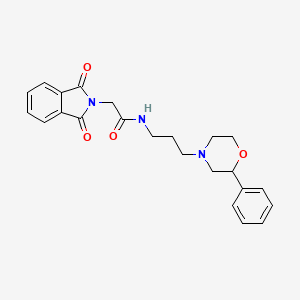
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2550097.png)
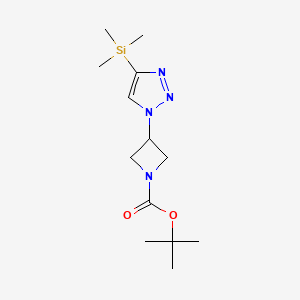

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2550104.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2550105.png)
![2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2550106.png)
![Methyl 4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylate](/img/structure/B2550107.png)
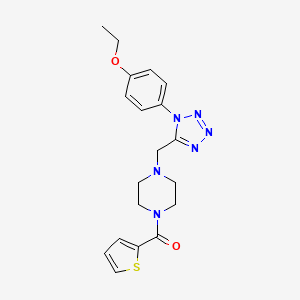

![6-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2550113.png)